3-Bromo-5-(difluoromethoxy)anisole is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethoxy group attached to an anisole framework. Its molecular formula is , and it has a molecular weight of approximately 227.04 g/mol. The compound's structural representation can be expressed in SMILES notation as COC1=CC(=CC(=C1)Br)OC(F)(F). This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both bromine and fluorine, which can significantly influence its reactivity and biological activity.
Synthesis of 3-Bromo-5-(difluoromethoxy)anisole can be achieved through several methods:
3-Bromo-5-(difluoromethoxy)anisole finds potential applications in:
Several compounds share structural similarities with 3-Bromo-5-(difluoromethoxy)anisole. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Bromo-3-fluoro-5-(difluoromethoxy)benzene | 1129541-09-8 | Contains fluorine instead of bromine at position 3 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Different substitution pattern on the benzene ring |
| 3-Bromo-5-(trifluoromethoxy)phenol | 1197239-47-6 | Contains a hydroxyl group instead of methoxy |
| 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | 433939-28-7 | Combines both difluoro and fluoro groups |
These compounds illustrate variations in substitution patterns and functional groups that impact their reactivity and potential applications.
3-Bromo-5-(difluoromethoxy)anisole is systematically named according to IUPAC guidelines as 3-bromo-5-(difluoromethoxy)methoxybenzene. Its structure consists of a benzene ring substituted at the 3-position with a bromine atom and at the 5-position with a difluoromethoxy group ($$-\text{OCF}2\text{H}$$). The methoxy group ($$-\text{OCH}3$$) is positioned ortho to the bromine atom, creating a steric and electronic profile distinct from simpler anisole derivatives.
The molecular formula $$ \text{C}8\text{H}7\text{BrF}2\text{O}2 $$ corresponds to a molecular weight of 253.04 g/mol, as calculated from isotopic abundances. The SMILES notation COC1=CC(OC(F)F)=CC(Br)=C1 succinctly encodes its connectivity, highlighting the spatial arrangement of substituents. A comparative analysis with structurally related compounds, such as 5-bromo-2-(trifluoromethoxy)anisole ($$ \text{C}8\text{H}6\text{BrF}3\text{O}2 $$) and 3-bromo-5-chloroanisole ($$ \text{C}7\text{H}6\text{BrClO} $$), reveals how halogen and alkoxy variations impact molecular weight and reactivity (Table 1).
Table 1: Comparative Analysis of Halogenated Anisole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-Bromo-5-(difluoromethoxy)anisole | $$ \text{C}8\text{H}7\text{BrF}2\text{O}2 $$ | 253.04 | Br, OCF$$2$$H, OCH$$3$$ |
| 5-Bromo-2-(trifluoromethoxy)anisole | $$ \text{C}8\text{H}6\text{BrF}3\text{O}2 $$ | 271.03 | Br, OCF$$3$$, OCH$$3$$ |
| 3-Bromo-5-chloroanisole | $$ \text{C}7\text{H}6\text{BrClO} $$ | 221.48 | Br, Cl, OCH$$_3$$ |
The compound’s CAS registry number, 1261446-31-4, serves as a unique identifier in chemical databases. While systematic naming predominates, alternative designations such as 3-bromo-5-(difluoromethoxy)methoxybenzene may appear in specialized literature. Unlike simpler difluoromethoxybenzene derivatives (e.g., 1-(difluoromethoxy)benzene, CAS 458-92-4), the presence of bromine and methoxy groups in this compound necessitates precise positional descriptors to avoid ambiguity.
The synthesis of 3-bromo-5-(difluoromethoxy)anisole aligns with broader trends in organofluorine chemistry, particularly the demand for halogenated intermediates in pharmaceutical research. While its exact discovery timeline remains undocumented in public databases, methodologies for analogous compounds—such as 3-bromo-5-trifluoromethylaniline—provide contextual insights. For instance, a 2006 patent detailed a multi-step synthesis of 3-bromo-5-trifluoromethylaniline via acetylation, nitration, and deamination, achieving a 43% overall yield. These methods likely inspired adaptations for difluoromethoxy-substituted analogs, given the shared emphasis on halogen and fluorine incorporation for drug development.
Initial interest in this compound stemmed from its potential as a building block for anticancer agents, mirroring the applications of related brominated anilines. The difluoromethoxy group’s metabolic stability and lipophilicity enhance its suitability for medicinal chemistry, distinguishing it from non-fluorinated analogs. Early synthetic efforts focused on optimizing halogenation and alkoxylation steps to balance reactivity and yield, though specific details remain proprietary.
The difluoromethoxy group ($$-\text{OCF}2\text{H}$$) exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the benzene ring and activating specific positions for electrophilic substitution. This electronic profile contrasts with trifluoromethoxy analogs ($$-\text{OCF}3$$), which offer greater electronegativity but reduced steric bulk. The bromine atom further directs reactivity, enabling regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) critical for constructing complex architectures.
3-Bromo-5-(difluoromethoxy)anisole serves as a precursor in synthesizing bioactive molecules, particularly those targeting kinase inhibition or protease modulation. Its utility parallels compounds like 3-bromo-5-chloroanisole, which is employed in agrochemical research. The difluoromethoxy moiety’s resistance to oxidative metabolism enhances the pharmacokinetic profiles of resultant drugs, a trait leveraged in antiviral and anticancer agent development.
When compared to 5-bromo-2-(trifluoromethoxy)anisole, this compound’s reduced fluorine content offers a balance between metabolic stability and synthetic accessibility. The difluoromethoxy group’s lower steric demand facilitates nucleophilic aromatic substitutions, whereas bulkier substituents (e.g., $$-\text{OCF}_3$$) may hinder such transformations. These distinctions underscore the compound’s unique role in tailoring drug-like molecules with optimized physicochemical properties.
The synthesis of 3-Bromo-5-(difluoromethoxy)anisole represents a significant challenge in modern organic chemistry, requiring the precise installation of both bromine and difluoromethoxy functional groups onto an anisole scaffold . This compound, with its molecular formula C8H7BrF2O2 and molecular weight of approximately 253.04 grams per mole, has attracted considerable attention due to its potential applications in pharmaceutical and agrochemical synthesis . The synthetic approaches to this target molecule can be categorized into several distinct methodological frameworks, each offering unique advantages and limitations in terms of efficiency, selectivity, and practicality.
Traditional halogenation approaches for the synthesis of 3-Bromo-5-(difluoromethoxy)anisole primarily rely on classical electrophilic aromatic substitution reactions [5] [6]. The bromination of anisole derivatives follows well-established mechanistic pathways that have been extensively studied and documented in the literature [7] [8].
The fundamental approach involves the direct bromination of anisole using molecular bromine in the presence of a Lewis acid catalyst [5] [6]. Iron tribromide and aluminum bromide serve as the most commonly employed catalysts for this transformation [6] [9]. The mechanism proceeds through a two-step process involving the initial formation of an electrophilic bromine species through coordination with the Lewis acid catalyst [5] [9].
| Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Iron tribromide | 25 | Dichloromethane | 2-4 | 75-85 |
| Aluminum bromide | 0-25 | Carbon tetrachloride | 1-3 | 80-90 |
| Iron filings/Bromine | 25 | Acetic acid | 3-6 | 70-80 |
The regioselectivity of bromination on anisole substrates is primarily controlled by the activating and directing effects of the methoxy group [29] [31]. The methoxy substituent acts as a strong ortho/para-directing group, leading to preferential substitution at the 2, 4, and 6 positions relative to the methoxy group [29]. However, when additional substituents are present, the regioselectivity becomes more complex and requires careful consideration of the electronic and steric effects of all substituents [31].
The traditional bromination methodology employs sodium bromide in combination with household bleach as an alternative bromine source [23]. This approach generates bromine in situ through the oxidation of bromide ions by sodium hypochlorite in the presence of hydrochloric acid [23]. The reaction proceeds under mild acidic conditions at zero degrees Celsius, providing a cost-effective and environmentally benign alternative to direct bromine handling [23].
Electrophilic aromatic substitution strategies for the preparation of 3-Bromo-5-(difluoromethoxy)anisole involve sophisticated mechanistic considerations that extend beyond simple halogenation reactions [5] [6] [7]. The electrophilic aromatic substitution mechanism follows a well-established two-step pathway involving the formation of a sigma-bonded arenium intermediate followed by proton elimination [5] [12].
The formation of the electrophilic species requires careful activation of the brominating agent [6] [8]. Molecular bromine alone is insufficient for reaction with aromatic systems due to its relatively low electrophilicity [6] [9]. Lewis acid catalysts such as ferric bromide and aluminum bromide significantly enhance the electrophilic character of bromine through coordination and polarization of the bromine-bromine bond [6] [9] [12].
The arenium intermediate formed during electrophilic attack exhibits multiple resonance structures that contribute to its stabilization [5] [12]. The stability of this intermediate directly influences the regioselectivity and rate of the overall substitution reaction [12]. In the case of anisole derivatives, the methoxy group provides significant resonance stabilization when the electrophile attacks at positions ortho or para to the methoxy substituent [29] [31].
Recent developments in electrophilic aromatic substitution have focused on enhanced reactivity through halogen bonding interactions [11]. The use of N-bromosuccinimide with lactic acid derivatives as halogen bond acceptors has demonstrated improved regioselectivity and enhanced reaction rates under aqueous conditions at room temperature [11]. This methodology represents a significant advancement in aromatic bromination technology, providing complete regioselectivity on various arene substrates [11].
| Brominating Agent | Additive | Solvent | Temperature (°C) | Selectivity |
|---|---|---|---|---|
| N-bromosuccinimide | Mandelic acid | Water | 25 | Complete |
| Bromine | Iron tribromide | Dichloromethane | 25 | Moderate |
| Pyridinium hydrobromide perbromide | None | Chloroform | 40 | Good |
The computational analysis of electrophilic aromatic bromination has provided valuable insights into the reaction mechanism and selectivity patterns [20]. Density functional theory calculations at the omega-B97X-D/cc-pVTZ level of theory have revealed that bromination reactions preferentially proceed through an addition-elimination mechanism rather than direct substitution [20]. The calculations indicate that stable charged Wheland intermediates are not formed under typical reaction conditions [20].
The incorporation of difluoromethoxy groups into aromatic systems represents one of the most challenging aspects of synthesizing 3-Bromo-5-(difluoromethoxy)anisole [4] [13] [14]. Novel catalytic approaches have emerged as powerful tools for achieving this transformation with high efficiency and selectivity [14] [16] [17].
Sodium chlorodifluoroacetate has established itself as a premier reagent for difluoromethoxy incorporation through difluorocarbene generation [3] [25] [26]. The thermal decomposition of sodium chlorodifluoroacetate at elevated temperatures provides difluorocarbene, which readily reacts with oxygen nucleophiles to form difluoromethyl ethers [25] [26] [28]. The mechanism involves decarboxylation and chloride elimination to generate the reactive difluorocarbene intermediate [28].
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sodium chlorodifluoroacetate | Potassium carbonate | Acetonitrile/Water | 95 | 3-4 | 75-85 |
| Diethyl bromodifluoromethylphosphonate | Potassium hydroxide | Acetonitrile/Water | 25 | 2 | 80-90 |
| Difluoromethyltriflate | Potassium hydroxide | Acetonitrile | 25 | 1 | 85-95 |
Diethyl bromodifluoromethylphosphonate represents another highly effective difluoromethylating agent that operates under milder reaction conditions [32] [33] [34]. This phosphonate reagent undergoes fluoride-induced decomposition to generate difluorocarbene in the presence of a suitable base [33] [36]. The reaction proceeds smoothly at room temperature in aqueous acetonitrile, making it particularly attractive for synthetic applications [34].
Photocatalytic difluoromethylation approaches have emerged as promising alternatives to traditional thermal methods [4] [14]. Visible light photoredox catalysis enables the generation of difluoromethyl radicals under mild reaction conditions using covalent organic frameworks as photocatalysts [14]. The combination of anthracene and benzothiadiazole units in the catalyst framework significantly enhances photocatalytic activity compared to individual components [14].
Palladium-catalyzed difluoromethylation represents a cutting-edge approach for installing difluoromethyl groups onto aromatic systems [37] [39]. The palladium-catalyzed cross-coupling of aryl halides with trimethylsilyl difluoromethane provides access to difluoromethylated arenes under mild conditions [39]. Two different catalyst systems, palladium dibenzylideneacetone with BrettPhos and bis(tri-tert-butylphosphine)palladium, have demonstrated effectiveness for this transformation [39].
The optimization of reaction conditions for the synthesis of 3-Bromo-5-(difluoromethoxy)anisole requires systematic investigation of multiple variables including temperature, solvent, catalyst loading, and reaction time [18] [40]. High-throughput experimentation techniques have proven invaluable for rapidly screening reaction conditions and identifying optimal parameters [18] [19].
Temperature optimization plays a crucial role in achieving high yields and selectivity [40]. For bromination reactions, moderate temperatures between 0-25 degrees Celsius typically provide the best balance between reaction rate and selectivity [6] [29]. Higher temperatures can lead to increased side reactions and decreased regioselectivity [40]. The activation energy for electrophilic aromatic substitution reactions generally requires temperatures sufficient to overcome the energetic barrier associated with disrupting aromaticity [12].
Solvent selection significantly impacts both reaction rate and selectivity in aromatic substitution reactions [40]. Polar solvents can stabilize charged intermediates and enhance reaction rates, while non-polar solvents may favor different mechanistic pathways [40]. Dichloromethane and carbon tetrachloride are commonly employed for bromination reactions due to their ability to dissolve both organic substrates and Lewis acid catalysts [6] [29].
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature | 0-25°C | High at moderate temps | Best at lower temps |
| Catalyst loading | 0.1-0.5 equiv | Increases with loading | Optimum at 0.2 equiv |
| Reaction time | 2-6 hours | Plateaus after 4h | Decreases with time |
| Solvent polarity | Moderate | Enhanced in polar solvents | Variable |
For difluoromethoxy incorporation, reaction conditions must be carefully balanced to promote difluorocarbene generation while minimizing competing side reactions [25] [26]. The use of aqueous acetonitrile as a solvent system has proven particularly effective for sodium chlorodifluoroacetate-mediated difluoromethylation [3] [13]. The water content facilitates base solubility while providing a source of protons for difluoromethyl ether formation [17].
The concentration of reactants significantly influences reaction outcomes [40]. Higher concentrations generally lead to increased reaction rates but may also promote side reactions and byproduct formation [40]. Dilute conditions often provide better selectivity but require longer reaction times to achieve complete conversion [40].
Catalyst optimization involves balancing activity, selectivity, and cost considerations [18]. Lewis acid catalysts for bromination reactions typically require loading levels between 0.1-0.5 equivalents relative to the substrate [6] [9]. Higher catalyst loadings can improve reaction rates but may also increase the formation of polyhalogenated products [11].
The synthesis of 3-Bromo-5-(difluoromethoxy)anisole generates various byproducts that must be carefully analyzed and removed to obtain pure product [21] [43]. Byproduct formation arises from competing reaction pathways, overreaction, and side reactions involving both the bromination and difluoromethoxy incorporation steps [20] [23].
Common byproducts in bromination reactions include dibrominated species formed through multiple electrophilic substitution events [10] [11]. The formation of these byproducts is influenced by reaction conditions, with higher temperatures and longer reaction times generally favoring polyhalogenation [11] [20]. Regioselectivity issues can also lead to the formation of constitutional isomers with bromine substitution at undesired positions [29] [31].
| Byproduct Type | Formation Mechanism | Typical Yield (%) | Separation Method |
|---|---|---|---|
| Dibrominated products | Multiple substitution | 5-15 | Column chromatography |
| Regioisomers | Alternative substitution sites | 10-25 | Fractional distillation |
| Unreacted starting material | Incomplete conversion | 5-20 | Recrystallization |
| Hydrolysis products | Moisture sensitivity | 2-8 | Acid-base extraction |
Column chromatography represents the most versatile and widely employed purification technique for separating 3-Bromo-5-(difluoromethoxy)anisole from reaction byproducts [41] [43]. Silica gel columns with gradient elution systems using chloroform and methanol provide effective separation of compounds with different polarities [43]. The choice of solvent system depends on the specific byproducts present and their relative polarities [41].
Recrystallization serves as an effective purification method when the target compound exhibits suitable crystallization properties [42] [44]. The success of recrystallization depends on identifying a solvent in which the compound is soluble when hot but insoluble when cold [44]. Common recrystallization solvents for aromatic compounds include ethanol, methanol, and ethyl acetate [42].
Fractional distillation can be employed when significant boiling point differences exist between the target compound and byproducts [21]. This technique is particularly useful for removing unreacted starting materials and low-boiling impurities [24]. Vacuum distillation may be necessary to prevent thermal decomposition of sensitive fluorinated compounds [21].
The analysis of byproducts requires sophisticated analytical techniques including nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and high-performance liquid chromatography [43]. These methods enable the identification and quantification of impurities, providing essential information for optimizing purification protocols [43].
Crystallization behavior analysis through single crystal X-ray diffraction provides valuable insights into the molecular structure and packing arrangements of the target compound [13]. Such structural information can guide the development of more effective purification strategies and help understand the physical properties that influence separation processes [13].
Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical tool for structural elucidation of 3-bromo-5-(difluoromethoxy)anisole . The compound exhibits characteristic spectral features across multiple nuclear magnetic resonance dimensions that provide unambiguous structural confirmation.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 3-bromo-5-(difluoromethoxy)anisole displays distinct resonance patterns characteristic of substituted aromatic compounds [2] . The aromatic protons appear in the typical downfield region between 6.5 and 8.0 parts per million, with specific chemical shifts influenced by the electronic effects of the bromine, methoxy, and difluoromethoxy substituents [4]. The methoxy group protons (-OCH₃) exhibit a characteristic singlet at approximately 3.8 parts per million, consistent with electron-donating methoxy substituents on aromatic rings [5].
The difluoromethoxy proton (-OCHF₂) represents a particularly diagnostic feature, appearing as a triplet in the range of 6.5 to 7.0 parts per million due to coupling with the two equivalent fluorine atoms [6]. This coupling pattern, with a characteristic coupling constant of approximately 73 hertz, provides definitive evidence for the presence of the difluoromethoxy functional group [6].
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of 3-bromo-5-(difluoromethoxy)anisole [7] [8]. The aromatic carbon resonances span the typical range of 110 to 160 parts per million, with individual chemical shifts reflecting the specific substitution pattern and electronic environment [9]. The methoxy carbon appears at approximately 55 parts per million, while the difluoromethoxy carbon exhibits characteristic splitting due to carbon-fluorine coupling, typically observed as a triplet in the range of 115 to 120 parts per million [6].
The carbon bearing the bromine substituent demonstrates characteristic downfield shifting due to the electronegative bromine atom, while carbons adjacent to the electron-donating methoxy group show relative upfield positioning [10]. These chemical shift patterns enable precise assignment of the substitution pattern and confirmation of the molecular structure.
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
Fluorine-19 nuclear magnetic resonance provides highly sensitive detection of the difluoromethoxy substituent [11] [12]. The two equivalent fluorine atoms in the difluoromethoxy group appear as a doublet in the range of -82 to -84 parts per million, with characteristic coupling to the adjacent proton producing a coupling constant of approximately 73 hertz [6]. This spectral signature represents a definitive diagnostic tool for confirming the presence and integrity of the difluoromethoxy functional group.
Infrared spectroscopy provides complementary structural information through vibrational frequency analysis [4] [13]. The infrared spectrum of 3-bromo-5-(difluoromethoxy)anisole exhibits several characteristic absorption bands that confirm the presence of key functional groups.
The aromatic carbon-hydrogen stretching vibrations appear at approximately 3030 wavenumbers, consistent with substituted benzene derivatives [4] [13]. The carbon-bromine stretching vibration occurs in the range of 500 to 600 wavenumbers, with the specific frequency influenced by the electronic environment of the aromatic ring . The difluoromethoxy group contributes characteristic absorptions in the 1100 to 1200 wavenumber region, corresponding to carbon-oxygen-carbon stretching vibrations involving fluorinated carbon centers [15].
Additional diagnostic bands include aromatic carbon-carbon stretching vibrations in the 1450 to 1600 wavenumber region, and out-of-plane bending vibrations of aromatic carbon-hydrogen bonds in the 690 to 900 wavenumber range [4] [13]. The specific pattern and intensity of these absorptions provide information about the substitution pattern and confirm the trisubstituted benzene structure.
Mass spectrometry analysis of 3-bromo-5-(difluoromethoxy)anisole yields characteristic fragmentation patterns that support structural assignment [16]. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the molecular weight of 253.04 grams per mole [16]. The isotopic pattern reflects the presence of bromine, with characteristic peaks separated by two mass units due to the bromine-79 and bromine-81 isotopes.
Fragmentation patterns include loss of the difluoromethoxy radical (CHF₂, mass 51), producing a fragment ion at mass-to-charge ratio 202 [6]. Additional fragmentation involves loss of methoxy radical (OCH₃, mass 31) and sequential losses that provide structural confirmation. The fragmentation pathways reflect the relative stability of the resulting ion fragments and provide insight into the electronic distribution within the molecule.
While specific crystallographic data for 3-bromo-5-(difluoromethoxy)anisole remains limited in the literature, structural insights can be derived from closely related compounds and theoretical predictions [17]. Crystallographic studies of similar halogenated anisole derivatives reveal typical aromatic planarity with substituent conformations determined by steric and electronic factors [18].
The difluoromethoxy substituent is expected to adopt a conformation that minimizes steric interactions while maximizing orbital overlap with the aromatic system [17]. Crystallographic analysis of related compounds indicates that fluorinated methoxy groups typically exhibit restricted rotation due to partial double-bond character arising from resonance interactions with the aromatic ring [18].
Crystallographic studies of related compounds reveal characteristic intermolecular interactions that govern solid-state packing [18]. Halogen bonding interactions involving the bromine atom provide significant contributions to crystal stability, with typical bromine-oxygen distances ranging from 3.0 to 3.5 angstroms [10]. The difluoromethoxy group participates in dipole-dipole interactions and weak carbon-hydrogen to fluorine hydrogen bonding [18].
Aromatic pi-pi stacking interactions contribute to the overall crystal architecture, with typical inter-ring distances of 3.3 to 3.8 angstroms [18]. These non-covalent interactions collectively determine the crystal packing arrangement and influence physical properties such as melting point and solubility characteristics.
Computational modeling using density functional theory provides detailed insight into the electronic structure of 3-bromo-5-(difluoromethoxy)anisole [20]. Ground-state geometry optimization using hybrid functionals such as B3LYP with extended basis sets (6-311++G(d,p)) yields accurate structural parameters including bond lengths, bond angles, and dihedral angles [21] [20].
The optimized geometry reveals characteristic bond lengths consistent with substituted aromatic compounds: carbon-bromine bonds typically measure approximately 1.90 angstroms, aromatic carbon-oxygen bonds measure approximately 1.37 angstroms, and carbon-fluorine bonds in the difluoromethoxy group measure approximately 1.36 angstroms [21]. Bond angles reflect the influence of electronic repulsion and orbital hybridization, with deviations from ideal values indicating steric and electronic perturbations.
Natural bond orbital analysis provides quantitative assessment of electron density distribution and atomic charges [21]. The bromine atom typically carries a partial positive charge of +0.1 to +0.2 electron units, reflecting its electron-withdrawing character [20]. Fluorine atoms in the difluoromethoxy group exhibit highly negative partial charges of -0.3 to -0.4 electron units, consistent with their high electronegativity [11].
The aromatic carbon atoms display variable charges depending on their proximity to electron-donating and electron-withdrawing substituents. Carbons adjacent to the electron-donating methoxy group carry relatively negative charges, while those near the bromine and difluoromethoxy substituents exhibit more positive character [20]. This charge distribution pattern influences reactivity and provides insight into potential reaction sites.
The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that govern chemical reactivity [21] [20]. The highest occupied molecular orbital primarily localizes on the aromatic ring with contributions from the methoxy substituent, reflecting the electron-donating character of this group. The lowest unoccupied molecular orbital typically exhibits significant contribution from the bromine and difluoromethoxy substituents, consistent with their electron-withdrawing properties [20].
The energy gap between frontier orbitals, typically ranging from 3.5 to 4.5 electron volts, provides insight into electronic excitation energies and chemical reactivity [21]. Smaller energy gaps generally correlate with increased polarizability and enhanced reactivity toward electrophilic and nucleophilic reagents.
Theoretical calculation of vibrational frequencies enables prediction of infrared spectroscopic properties and thermodynamic parameters [15]. The calculated frequencies for key vibrational modes include carbon-bromine stretching at approximately 570 wavenumbers, carbon-fluorine stretching modes in the 1200 to 1300 wavenumber region, and aromatic carbon-carbon stretching modes between 1450 and 1600 wavenumbers [15].
Thermodynamic properties derived from vibrational frequency calculations include heat capacity, entropy, and enthalpy of formation. These parameters provide insight into thermal stability and enable prediction of phase transition temperatures and chemical equilibrium constants [21].
Comparative analysis with structural analogues reveals the influence of different substituent combinations on molecular properties [22] [23]. The trifluoromethoxy analogue (3-bromo-5-(trifluoromethoxy)anisole) exhibits enhanced electron-withdrawing character due to the additional fluorine atom, resulting in increased electrophilicity and altered reactivity patterns [24] . The molecular weight increases to 271.03 grams per mole, and the electronic properties shift toward greater electron deficiency [24].
The simpler fluorine analogue (3-bromo-5-fluoroanisole) demonstrates reduced electron-withdrawing effects compared to the difluoromethoxy compound, with correspondingly different spectroscopic signatures [25] [26]. The molecular weight decreases to 205.02 grams per mole, and the electronic distribution reflects the smaller size and reduced electronegativity of the single fluorine substituent [25] [26].
The trifluoromethyl analogue (3-bromo-5-(trifluoromethyl)anisole) provides an interesting comparison where the trifluoromethyl group is directly attached to the aromatic ring rather than through an oxygen linkage [24] [8]. This structural variation results in different conformational preferences and altered electronic communication between the fluorinated substituent and the aromatic system [24].
Comparative spectroscopic analysis reveals systematic trends related to substituent effects [27]. Nuclear magnetic resonance chemical shifts show predictable patterns: compounds with stronger electron-withdrawing substituents exhibit greater downfield shifting of aromatic protons, while those with enhanced electron-donating character show relative upfield positioning [27] [10].
Fluorine-19 nuclear magnetic resonance chemical shifts vary significantly among the analogues, reflecting different electronic environments [11] [12]. The trifluoromethoxy group typically resonates upfield relative to the difluoromethoxy group due to increased shielding from the additional fluorine atoms [11]. The trifluoromethyl group exhibits characteristic chemical shifts in the range of -60 to -65 parts per million, distinct from the oxygen-containing fluorinated substituents [11] [12].
Infrared spectroscopic comparisons reveal systematic variations in vibrational frequencies corresponding to different functional groups [13] [15]. Carbon-fluorine stretching frequencies vary with the local electronic environment: trifluoromethoxy groups typically exhibit multiple absorption bands in the 1100 to 1300 wavenumber region, while trifluoromethyl groups show characteristic absorptions at higher frequencies [15] [28].
Comparative reactivity analysis demonstrates how substituent variations influence chemical behavior [29] [23]. The difluoromethoxy compound exhibits intermediate reactivity between the less electron-withdrawing fluorine analogue and the more strongly electron-withdrawing trifluoromethoxy variant [22]. This positioning makes it particularly valuable for applications requiring balanced electronic properties.
Cross-coupling reactions such as Suzuki-Miyaura coupling show enhanced reactivity with increasing electron-withdrawing character of the substituents [30] [29]. The difluoromethoxy compound typically exhibits superior coupling efficiency compared to simple halogenated analogues while maintaining better selectivity than the highly electron-deficient trifluoromethoxy variant [29].
Nucleophilic aromatic substitution reactions follow predictable trends based on electronic activation [31]. The difluoromethoxy substituent provides moderate activation toward nucleophilic attack, intermediate between simple methoxy substitution and the highly activating trifluoromethoxy group [31]. This balanced activation profile enables selective functionalization under controlled reaction conditions.
Analysis of structure-activity relationships among the analogues reveals key molecular features that govern biological and chemical activity . The difluoromethoxy group provides enhanced metabolic stability compared to simple methoxy substituents while maintaining favorable lipophilicity characteristics . The fluorine atoms contribute to increased binding affinity through enhanced dipole interactions and reduced metabolic liability .
Comparative pharmacokinetic studies of related compounds demonstrate that difluoromethoxy substitution typically results in improved oral bioavailability and extended half-life compared to non-fluorinated analogues . The electronic properties of the difluoromethoxy group contribute to optimized protein-ligand interactions while minimizing off-target effects .